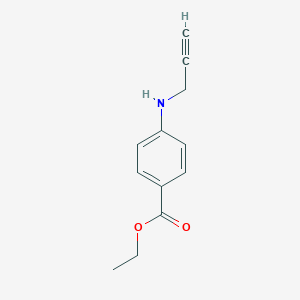

Ethyl 4-(prop-2-ynylamino)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(prop-2-ynylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEHTGGSAVSLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(prop-2-ynylamino)benzoate

A Whitepaper for Chemical Researchers and Drug Development Professionals

Abstract

Ethyl 4-(prop-2-ynylamino)benzoate is a valuable synthetic intermediate, prized for the dual functionality of its secondary amine and terminal alkyne. The propargyl group, in particular, serves as a versatile handle for introducing molecular complexity via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This guide provides a comprehensive overview of a robust and scalable method for the synthesis of this compound, focusing on the principles of N-alkylation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested experimental protocol, and discuss critical aspects of purification and characterization, empowering researchers to confidently produce this key building block for applications in medicinal chemistry and materials science.

Introduction: Strategic Importance of the Target Molecule

The convergence of a para-substituted benzoate scaffold with a propargylamino moiety makes this compound (CAS 101248-36-6) a molecule of significant interest.[1][2] The ethyl benzoate portion is a common feature in pharmacologically active compounds, including local anesthetics like benzocaine (ethyl 4-aminobenzoate).[3][4] The introduction of the propargyl group via N-alkylation transforms this simple scaffold into a powerful tool for drug discovery. This terminal alkyne is readily functionalized, allowing for the covalent attachment of the molecule to biomolecules, imaging agents, or other drug fragments with high efficiency and specificity. This guide presents a definitive protocol for its synthesis, moving beyond a simple recitation of steps to explain the causality behind each experimental choice.

Synthetic Strategy: The N-Alkylation Approach

The most direct and efficient pathway to this compound is the nucleophilic substitution reaction between ethyl 4-aminobenzoate and a suitable propargylating agent, such as propargyl bromide. This reaction is a classic example of N-alkylation.[5][6]

Reaction Scheme

The overall transformation is depicted below. Ethyl 4-aminobenzoate serves as the nucleophile, attacking the electrophilic methylene carbon of propargyl bromide. A mild base is required to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

Caption: General reaction scheme for N-alkylation.

Mechanistic Rationale (SN2 Pathway)

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl 4-aminobenzoate attacks the electron-deficient carbon atom bonded to the bromine in propargyl bromide.[7] This occurs in a single, concerted step where the N-C bond forms simultaneously as the C-Br bond breaks.

-

Role of the Base: The initial product of the nucleophilic attack is an ammonium salt. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial. It deprotonates the nitrogen atom, regenerating the neutral secondary amine product and forming potassium bromide and bicarbonate. The use of a mild base is critical to prevent the hydrolysis of the ethyl ester functional group.[5]

-

Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) is ideal. It effectively solvates the potassium cations but does not strongly solvate the carbonate anion, leaving it more reactive as a base. Furthermore, DMF readily dissolves the organic reactants, facilitating molecular collisions and increasing the reaction rate.[8]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high purity of the final product.

Reagent and Equipment Summary

| Reagent | CAS Number | Mol. Wt. ( g/mol ) | Molar Eq. | Example Amount |

| Ethyl 4-aminobenzoate | 94-09-7 | 165.19 | 1.0 | 5.00 g |

| Propargyl Bromide (80% in toluene) | 106-96-7 | 118.96 | 1.1 | 3.9 mL |

| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | 2.0 | 8.36 g |

| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 50 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~400 mL |

| Hexanes | 110-54-3 | 86.18 | - | ~600 mL |

| Brine (Saturated NaCl solution) | N/A | N/A | - | ~100 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | ~10 g |

| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | - | ~100 g |

Equipment: 250 mL round-bottom flask, magnetic stirrer, condenser, nitrogen inlet (optional), separatory funnel, rotary evaporator, glass column for chromatography.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-aminobenzoate (5.00 g) and potassium carbonate (8.36 g). Add anhydrous DMF (50 mL) to the flask. Stir the resulting suspension.

-

Expert Insight: Using finely powdered potassium carbonate increases its surface area and enhances its effectiveness as a base. Anhydrous solvent prevents unwanted side reactions.

-

-

Reagent Addition: Slowly add propargyl bromide (3.9 mL) to the stirring suspension at room temperature.

-

Causality: Slow addition helps to control any potential exotherm and minimizes the formation of the dialkylated byproduct by maintaining a low instantaneous concentration of the alkylating agent.

-

-

Reaction Execution: Heat the reaction mixture to 60-65°C and stir for 4-6 hours.

-

Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product will have an Rf value between that of the two starting materials. The reaction is complete when the ethyl 4-aminobenzoate spot is no longer visible.

-

-

Workup and Extraction: a. Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 200 mL of cold deionized water. b. Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Rationale: The water quench precipitates the product and dissolves inorganic salts. Extraction with ethyl acetate moves the desired organic product from the aqueous phase. The brine wash helps to remove residual water from the organic phase. d. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. a. Eluent System: A gradient of 10% to 25% ethyl acetate in hexanes is typically effective. b. Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. c. Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Structural Characterization

Authenticating the final product is a non-negotiable step. The following data confirms the successful synthesis.

| Analysis Technique | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.90 (d, 2H), 6.65 (d, 2H), 4.30 (q, 2H), 4.00 (s, 1H, NH), 3.95 (d, 2H), 2.25 (t, 1H), 1.35 (t, 3H). |

| Appearance | White to off-white solid.[9] |

| Molecular Formula | C₁₂H₁₃NO₂[1] |

| Molecular Weight | 203.24 g/mol [2] |

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be summarized in the following workflow.

Caption: Step-by-step experimental workflow diagram.

Conclusion and Outlook

The N-alkylation of ethyl 4-aminobenzoate with propargyl bromide is a highly reliable and efficient method for producing this compound. The protocol detailed in this guide is robust and scalable, providing researchers with a clear path to obtaining this versatile chemical building block. By understanding the mechanistic principles behind each step—from the choice of base to the purification strategy—scientists can troubleshoot issues and adapt the procedure as needed. The accessibility of this compound empowers further innovation in the development of novel therapeutics, diagnostic agents, and advanced materials through the power of click chemistry.

References

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (2021). URL: [Link]

-

Sonogashira coupling. Wikipedia. URL: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. URL: [Link]

-

Cross-Coupling of Alkynylsilanes. Gelest. URL: [Link]

-

This compound | C12H13NO2. PubChem. URL: [Link]

-

Ethyl 4 (Prop 2 Ynylamino)Benzoate. Cenmed. URL: [Link]

-

Ethyl 4-(prop-2-enylsulfonylamino)benzoate | C12H15NO4S. PubChem. URL: [Link]

-

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. URL: [Link]

-

An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. URL: [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. URL: [Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PubMed Central. URL: [Link]

-

An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. URL: [Link]

- Process for preparing aminobenzoate esters.Google Patents.

-

Ethyl 4-(dimethylamino)benzoate. PubMed Central. URL: [Link]

-

Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. National Institutes of Health. URL: [Link]

-

In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. National Institutes of Health. URL: [Link]

-

(PDF) Ethyl 4-(dimethylamino)benzoate. ResearchGate. URL: [Link]

-

Ethyl‐4‐(Dimethylamino) benzoate initiation of the spontaneous polymerization of aqueous acidic adhesive formulations in the presence of a base. ResearchGate. URL: [Link]

-

Molecular structure of ethyl-4-dimethylaminobenzoate (EDMAB). ResearchGate. URL: [Link]

-

Ethyl-4-dimethylaminobenzoate (EDAB). Hampford Research Inc.. URL: [Link]

-

Solvent-free synthesis and purification of poly[2-(dimethylamino)ethyl methacrylate] by atom transfer radical polymerization. ResearchGate. URL: [Link]

-

Aqueous and Non‐Aqueous Synthesis of 2‐(Dimethylamino)ethyl Methacrylate (Co)Polymers by Solution Radical Polymerization: Modeling and Experimental Study. ResearchGate. URL: [Link]

Sources

- 1. This compound | C12H13NO2 | CID 305814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 101248-36-6 [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 4-(prop-2-ynylamino)benzoate

Abstract: This guide provides a comprehensive technical overview of Ethyl 4-(prop-2-ynylamino)benzoate, a versatile building block in synthetic and medicinal chemistry. We will delve into its core physicochemical and spectral properties, provide a detailed and validated synthetic protocol, explore its chemical reactivity with mechanistic insights, and discuss its applications, particularly in the realm of bioconjugation and drug discovery via 'click' chemistry. This document is designed to be a self-contained resource, grounded in authoritative data to support advanced research and development.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule incorporating a secondary amine, an ethyl ester, and a terminal alkyne (propargyl group) on a central benzene ring. This unique combination of functional groups makes it a valuable intermediate for creating more complex molecular architectures. Its identity is definitively established by its CAS number: 101248-36-6.[1][2]

The molecule's structure facilitates a range of chemical transformations. The terminal alkyne is particularly notable for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The secondary amine and ester functionalities also offer sites for further modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 101248-36-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃NO₂ | [4] |

| Molecular Weight | 203.24 g/mol | [1][2][4] |

| IUPAC Name | ethyl 4-(prop-2-yn-1-ylamino)benzoate | [1][5] |

| Appearance | Solid | [1] |

| Purity | ≥95% - 98% (Typical commercial grades) | [1][2][4] |

| Storage Temperature | 2-8°C, sealed in dry, dark conditions | [1] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NCC#C | [3] |

| InChI Key | KOEHTGGSAVSLRS-UHFFFAOYSA-N | [1][2] |

Spectral Characterization

Authenticating the structure and purity of this compound is paramount. While a specific, publicly available peer-reviewed spectrum for this exact molecule is not readily found, its structure can be confidently predicted based on the analysis of its constituent functional groups and related analogs.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Ethyl group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂).

-

Aromatic protons: Two doublets in the aromatic region (approx. 6.6-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Propargyl group: A triplet for the acetylenic proton (~2.2-2.5 ppm) and a doublet for the methylene (CH₂) protons adjacent to the amine (~4.0 ppm).

-

Amine proton (N-H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the ¹H NMR data. Key expected signals include:

-

Carbonyl carbon (C=O): ~166 ppm.

-

Aromatic carbons: Multiple signals between ~112 and ~152 ppm.

-

Alkyne carbons (C≡C): Two signals around ~70-80 ppm.

-

Ethyl group carbons: ~60 ppm (-OCH₂) and ~14 ppm (-CH₃).

-

Propargyl methylene carbon (-CH₂-): ~35-40 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

-

N-H stretch: A sharp to medium peak around 3300-3400 cm⁻¹.

-

C≡C-H stretch (terminal alkyne): A sharp, characteristic peak around 3300 cm⁻¹.

-

C≡C stretch: A weak but sharp peak around 2100-2150 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C-O stretch: A strong peak in the 1100-1300 cm⁻¹ region.

-

Synthesis and Purification Workflow

The most direct and common synthesis of this compound involves the N-alkylation of Ethyl 4-aminobenzoate (Benzocaine) with a propargyl halide, typically propargyl bromide.

Reaction Scheme: Ethyl 4-aminobenzoate + Propargyl Bromide → this compound

Causality in Experimental Design: This is a standard nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of Ethyl 4-aminobenzoate acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide. A base is required to neutralize the hydrobromic acid (HBr) byproduct, preventing it from protonating the starting amine and shutting down the reaction. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

Step-by-Step Synthetic Protocol

-

Reagent Preparation: To a solution of Ethyl 4-aminobenzoate (1 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Rationale: Potassium carbonate is an inexpensive and effective base for this transformation. It is sufficiently strong to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HBr byproduct. Acetonitrile is a good solvent choice as it dissolves the reactants and is relatively easy to remove post-reaction.

-

-

Alkylation: To the stirred suspension, add propargyl bromide (1.1-1.5 equivalents) dropwise at room temperature.

-

Rationale: Adding the alkylating agent dropwise helps to control any potential exotherm. A slight excess of propargyl bromide ensures the complete consumption of the starting amine.

-

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 50-70 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Rationale: Heating increases the reaction rate. TLC is a crucial and simple technique to visually track the disappearance of reactants and the appearance of the product, ensuring the reaction is driven to completion.

-

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Rationale: This step removes the solid base and the bulk of the solvent.

-

-

Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining DMF and inorganic salts.

-

Rationale: Liquid-liquid extraction is a fundamental purification step to separate the organic product from water-soluble impurities.

-

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent. Purify the resulting crude product by column chromatography on silica gel.

-

Rationale: Column chromatography is the definitive step to isolate the pure product from unreacted starting materials and any side products, yielding the final compound with high purity.

-

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to Ethyl 4-(prop-2-ynylamino)benzoate (CAS: 101248-36-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(prop-2-ynylamino)benzoate is a versatile bifunctional molecule that has garnered interest in the fields of medicinal chemistry and materials science.[1] Its structure incorporates a benzoate ester, a common pharmacophore, and a terminal alkyne group, a highly reactive handle for chemical modifications.[2] This unique combination makes it a valuable building block for the synthesis of more complex molecules, particularly through "click" chemistry.[3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery, drawing parallels with closely related bioactive compounds.

Chemical Properties and Safety Information

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 101248-36-6 | [2] |

| Molecular Formula | C₁₂H₁₃NO₂ | [4] |

| Molecular Weight | 203.24 g/mol | [4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C | [1] |

| InChI Key | KOEHTGGSAVSLRS-UHFFFAOYSA-N | [4] |

Safety Profile:

This compound should be handled with care in a laboratory setting. According to available safety data, it is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of ethyl 4-aminobenzoate (also known as benzocaine) with a propargyl halide, such as propargyl bromide. This is a standard synthetic transformation that is well-documented for the preparation of related secondary amines. The following protocol is a representative procedure based on the synthesis of analogous compounds.[5][6]

Experimental Protocol: N-propargylation of Ethyl 4-aminobenzoate

Materials:

-

Ethyl 4-aminobenzoate (Benzocaine)

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Flash chromatography system (optional)

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Procedure:

-

To a solution of ethyl 4-aminobenzoate (1.0 eq) in anhydrous acetone in a round-bottom flask, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford the pure this compound.

Causality Behind Experimental Choices:

-

Potassium carbonate is used as a base to deprotonate the amino group of ethyl 4-aminobenzoate, making it a more potent nucleophile to attack the electrophilic propargyl bromide.

-

Acetone is a suitable polar aprotic solvent for this type of SN2 reaction, as it dissolves the reactants and does not interfere with the reaction.

-

Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

-

The aqueous workup with sodium bicarbonate and brine is essential to remove any remaining inorganic salts and water-soluble impurities.

-

Flash chromatography is a standard purification technique for organic compounds to separate the desired product from any unreacted starting materials or byproducts.

Predicted Spectroscopic Data:

Based on the structure and data from analogous compounds, the following spectroscopic characteristics are expected for this compound:

-

¹H NMR (CDCl₃):

-

A triplet corresponding to the terminal alkyne proton (C≡C-H) around δ 2.2-2.5 ppm.

-

A doublet for the methylene protons adjacent to the nitrogen and the alkyne (N-CH₂-C≡CH) around δ 4.0-4.2 ppm.

-

A quartet for the ethyl ester methylene protons (-O-CH₂-CH₃) around δ 4.3-4.4 ppm.

-

A triplet for the ethyl ester methyl protons (-O-CH₂-CH₃) around δ 1.3-1.4 ppm.

-

Two doublets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the para-substituted benzene ring.

-

A broad singlet for the N-H proton.

-

-

FT-IR (ATR):

-

A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.

-

A weak absorption band around 2100-2150 cm⁻¹ for the C≡C triple bond stretch.

-

A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the ester.

-

An N-H stretching vibration around 3350-3450 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

A prominent peak for the protonated molecule [M+H]⁺ at m/z 204.09.

-

Applications in Drug Discovery and Medicinal Chemistry

The terminal alkyne functionality of this compound makes it a prime candidate for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7] This reaction allows for the efficient and specific formation of a stable triazole ring by coupling the alkyne with an azide-containing molecule. This has profound implications for drug discovery, enabling the rapid synthesis of compound libraries for high-throughput screening and the development of complex molecular architectures.

A Scaffold for Novel Therapeutics: The Case of microRNA-21 Inhibitors

A compelling application for this class of compounds is in the development of inhibitors for microRNA-21 (miR-21), an oncogenic microRNA implicated in various cancers. A recent study detailed the design and synthesis of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, which are structurally very similar to this compound.[8] These compounds were found to be potent inhibitors of miR-21 expression.[8]

The rationale behind this molecular design is that the benzamide core can interact with the target, and the propargyl group can be used for further modifications or may contribute to the binding affinity. The study demonstrated that the lead compound from this series could enhance apoptosis, retard proliferation, and up-regulate PDCD4, a target protein of miR-21, in cancer cell lines.[8]

This research strongly suggests that this compound could serve as a valuable starting material or scaffold for the development of new miR-21 inhibitors. The ethyl ester could be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides to explore the structure-activity relationship (SAR) and optimize the inhibitory potency.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its straightforward preparation from readily available starting materials, combined with the reactivity of its terminal alkyne, makes it an attractive tool for researchers in drug discovery and materials science. The demonstrated success of structurally related compounds as potent and selective microRNA-21 inhibitors highlights a promising avenue for the application of this compound in the development of novel cancer therapeutics. The protocols and insights provided in this guide are intended to facilitate further research and innovation utilizing this promising chemical entity.

References

-

PubChem. This compound. [Link]

-

MDPI. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]

-

PubChem. Ethyl 4-(prop-2-enylsulfonylamino)benzoate. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

ResearchGate. (PDF) Ethyl 4-(dimethylamino)benzoate. [Link]

-

National Center for Biotechnology Information. Ethyl 4-(dimethylamino)benzoate. [Link]

-

PubMed. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. [Link]

Sources

- 1. This compound | 101248-36-6 [sigmaaldrich.com]

- 2. This compound | C12H13NO2 | CID 305814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl 4-(dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-(prop-2-ynylamino)benzoate: Properties, Synthesis, and Applications

Introduction

Ethyl 4-(prop-2-ynylamino)benzoate is a versatile small molecule scaffold of significant interest to researchers and drug development professionals.[1] Its unique structure, incorporating a benzoate moiety, an ethyl ester, and a propargyl group, provides a valuable platform for the synthesis of more complex molecules and the development of novel therapeutic agents. The presence of the terminal alkyne (propargyl group) makes it particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to other molecules. This guide provides a comprehensive overview of the fundamental properties, a detailed synthesis protocol, and potential applications of this compound.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][3] |

| CAS Number | 101248-36-6 | [2][4] |

| Physical Form | Solid | [2] |

| Purity | ≥95% | [1][2] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [2][4] |

| InChI Key | KOEHTGGSAVSLRS-UHFFFAOYSA-N | [2] |

| SMILES | O=C(OCC)C1=CC=C(NCC#C)C=C1 | [4] |

Synthesis Protocol: N-Alkylation of Ethyl 4-aminobenzoate

The synthesis of this compound is typically achieved through the N-alkylation of Ethyl 4-aminobenzoate with a propargyl halide. This straightforward and efficient method provides good yields of the desired product. The causality behind this experimental choice lies in the nucleophilicity of the amino group on Ethyl 4-aminobenzoate, which readily attacks the electrophilic carbon of the propargyl halide, leading to the formation of a new carbon-nitrogen bond.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-aminobenzoate in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to the reaction mixture. The base acts as a proton scavenger, neutralizing the hydrohalic acid formed during the reaction and driving the equilibrium towards the product.

-

Alkylation: To the stirring suspension, add propargyl bromide or propargyl chloride dropwise at room temperature. The reaction is typically heated to a moderate temperature (e.g., 60-80°C) to increase the reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (Ethyl 4-aminobenzoate) and the appearance of the product spot.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.

Applications in Drug Development and Research

The unique chemical structure of this compound makes it a valuable building block in several areas of drug discovery and chemical biology.

"Click" Chemistry and Bioconjugation

The terminal alkyne of the propargyl group is a key functional handle for "click" chemistry, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent ligation of this compound to molecules containing an azide group, such as modified proteins, nucleic acids, or small molecule probes. This has significant implications for:

-

Target Identification and Validation: By incorporating this molecule into a biologically active scaffold, researchers can use "click" chemistry to attach fluorescent dyes or affinity tags to visualize and isolate the molecular targets of the compound.

-

Drug Delivery Systems: The ability to conjugate this molecule to larger carriers, such as polymers or nanoparticles, offers potential for developing targeted drug delivery systems.

Scaffold for Medicinal Chemistry

The benzoate core of this compound is a common motif in many biologically active compounds. This makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The amino and ester functionalities can be readily modified to explore the structure-activity relationships (SAR) of a particular drug target.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and chemical biology. Its well-defined physicochemical properties, straightforward synthesis, and the presence of a "clickable" alkyne functionality make it an attractive tool for researchers and scientists. This guide provides a foundational understanding of this compound, empowering professionals in the field to leverage its unique characteristics for the advancement of their research and development endeavors.

References

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-(prop-2-ynylamino)benzoate: Synthesis, Characterization, and Potential in Modern Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 4-(prop-2-ynylamino)benzoate, a molecule of significant interest in contemporary medicinal chemistry and drug development. We will delve into its structural attributes, a detailed, field-proven synthetic protocol, robust analytical characterization, and explore its potential applications, particularly as a versatile building block in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed understanding of this compound's properties and utility.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule that incorporates two key pharmacophores: the p-aminobenzoic acid (PABA) scaffold and a terminal alkyne functionality. The PABA core is a well-established structural motif in a variety of biologically active compounds, including antimicrobial and anticancer agents[1]. The propargyl group, a three-carbon chain with a terminal alkyne, is of immense value in medicinal chemistry. It serves as a handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the rapid and efficient synthesis of complex molecular architectures[2]. Furthermore, the incorporation of an alkynyl group can enhance the metabolic stability and target-binding affinity of drug candidates[3]. The strategic combination of these two moieties in this compound makes it a highly attractive synthon for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | PubChem |

| Molecular Weight | 203.24 g/mol | PubChem |

| CAS Number | 101248-36-6 | PubChem |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |

| InChI Key | KOEHTGGSAVSLRS-UHFFFAOYSA-N | PubChem |

Synthesis of this compound

Step 1: Synthesis of Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate, also known as benzocaine, is a common local anesthetic and a versatile intermediate in organic synthesis. It can be efficiently prepared by the reduction of ethyl 4-nitrobenzoate. A well-documented and high-yielding method involves catalytic hydrogenation[5].

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve ethyl 4-nitrobenzoate (1.0 eq) in ethanol. Add a catalytic amount of platinum oxide (PtO₂).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-4 atm) and shake or stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude ethyl 4-aminobenzoate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure ethyl 4-aminobenzoate as a white solid.

Step 2: N-Propargylation of Ethyl 4-aminobenzoate

The introduction of the propargyl group onto the amino functionality of ethyl 4-aminobenzoate is achieved through a nucleophilic substitution reaction with propargyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity.

Representative Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 4-aminobenzoate (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a suitable base. An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) can be used (1.5-2.0 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated, typically to 50-80 °C, and stirred for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Base: A base is essential to deprotonate the weakly acidic N-H of the aromatic amine, thereby activating it for nucleophilic attack. Potassium carbonate is a cost-effective and efficient choice.

-

Temperature: Heating is often required to overcome the activation energy of the reaction, as aromatic amines are generally less nucleophilic than aliphatic amines.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.

Standard Analytical Workflow:

-

Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons, confirming the presence of the ethyl ester, the aromatic ring protons, the methylene protons of the propargyl group, and the acetylenic proton.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula determination.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H bond, the ester carbonyl (C=O), and the terminal alkyne (C≡C-H).

Diagram of the Analytical Workflow:

Caption: Analytical workflow for purification and characterization.

Potential Applications in Drug Development

The unique structural features of this compound position it as a valuable building block in several areas of drug discovery.

5.1. Click Chemistry and Bioorthogonal Ligation

The terminal alkyne of this compound is a prime functional group for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it an ideal tool for:

-

Lead Discovery and Optimization: Rapidly generating libraries of diverse compounds by coupling this compound with a variety of azide-containing fragments.

-

Bioconjugation: Attaching the molecule to biomolecules such as proteins, peptides, or nucleic acids to create targeted drug delivery systems or diagnostic probes.

-

PROTACs (Proteolysis-Targeting Chimeras): The propargyl group can serve as a versatile linker for connecting a target protein binder to an E3 ligase ligand in the development of PROTACs, a promising new class of therapeutics.

Diagram of Click Chemistry Application:

Caption: Application in copper-catalyzed azide-alkyne cycloaddition.

5.2. Scaffold for Novel Biologically Active Molecules

The PABA core of this compound is a known pharmacophore. Derivatives of p-aminobenzoic acid have demonstrated a wide range of biological activities, including:

-

Antimicrobial Activity: The PABA structure is an essential component of folic acid synthesis in many bacteria. Analogs can act as competitive inhibitors of this pathway[1].

-

Anticancer Activity: PABA derivatives have been explored as scaffolds for the development of various anticancer agents[1].

-

Anti-inflammatory Activity: Some aminobenzoate derivatives have shown promise as anti-inflammatory agents.

By modifying the propargyl group or the ester functionality of this compound, novel derivatives with potentially enhanced or new biological activities can be synthesized and evaluated.

Conclusion

This compound is a strategically designed molecule that holds significant promise for advancing drug discovery efforts. Its straightforward synthesis, coupled with the versatile reactivity of its terminal alkyne and the proven biological relevance of its PABA core, makes it an invaluable tool for medicinal chemists. This guide has provided a detailed technical overview, from a robust synthetic strategy to potential high-impact applications, to empower researchers in their pursuit of novel and effective therapeutics. The continued exploration of this and similar bifunctional building blocks will undoubtedly contribute to the expansion of the chemical space available for the development of next-generation medicines.

References

-

PubChem. This compound. [Link]

-

Organic Syntheses. Ethyl 4-aminobenzoate. [Link]

-

MDPI. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

PubMed. Aminobenzoates as building blocks for natural product assembly lines. [Link]

-

PubMed. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. [Link]

-

PubChem. This compound. [Link]

-

Active Biopharma Corp. This compound|101248-36-6. [Link]

-

MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

Drexel University. Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. [Link]

-

Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 3. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(prop-2-ynylamino)benzoate

Abstract

Introduction and Molecular Structure

Ethyl 4-(prop-2-ynylamino)benzoate, with CAS Number 101248-36-6, is a derivative of benzocaine (Ethyl 4-aminobenzoate)[1]. It incorporates a propargyl group (prop-2-ynyl) via a secondary amine linkage at the 4-position of the benzene ring. This structural feature makes it a versatile precursor for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, enabling the synthesis of more complex molecular architectures like triazoles[2]. The presence of the ester, aromatic ring, secondary amine, and terminal alkyne functionalities gives rise to a distinct spectroscopic fingerprint.

Understanding this fingerprint is critical for confirming the successful synthesis of the molecule, assessing its purity, and elucidating its structure. This guide provides the foundational knowledge for researchers to interpret the spectroscopic data they would acquire for this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through the N-alkylation of Ethyl 4-aminobenzoate with a propargyl halide, such as propargyl bromide, in the presence of a base.

Diagram 1: Synthesis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each proton (¹H) and carbon (¹³C) nucleus.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals corresponding to the ethyl ester, the aromatic protons, the propargyl group, and the amine proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.90 | Doublet | 2H | Ar-H (ortho to -COO) | Deshielded by the electron-withdrawing ester group. |

| ~ 6.60 | Doublet | 2H | Ar-H (ortho to -NH) | Shielded by the electron-donating amine group. |

| ~ 4.60 | Broad Singlet | 1H | N-H | Chemical shift can vary; broad due to quadrupole broadening and potential exchange. |

| ~ 4.30 | Quartet | 2H | -O-CH₂-CH₃ | Split by the adjacent methyl group. |

| ~ 3.95 | Doublet | 2H | -NH-CH₂-C≡CH | Coupled to the terminal alkyne proton. |

| ~ 2.25 | Triplet | 1H | -C≡C-H | Terminal alkyne proton with a characteristic small coupling to the CH₂ group. |

| ~ 1.35 | Triplet | 3H | -O-CH₂-CH₃ | Split by the adjacent methylene group. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 166.5 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~ 151.0 | Ar-C (C-NH) | Aromatic carbon attached to nitrogen, shifted downfield. |

| ~ 131.5 | Ar-C (ortho to -COO) | Aromatic carbons deshielded by the ester group. |

| ~ 121.0 | Ar-C (C-COO) | Quaternary aromatic carbon attached to the ester group. |

| ~ 111.5 | Ar-C (ortho to -NH) | Aromatic carbons shielded by the amine group. |

| ~ 80.0 | -C≡CH | Alkyne carbon. |

| ~ 72.0 | -C≡CH | Terminal alkyne carbon. |

| ~ 60.5 | -O-CH₂- | Methylene carbon of the ethyl ester. |

| ~ 33.0 | -NH-CH₂- | Methylene carbon of the propargyl group. |

| ~ 14.5 | -CH₃ | Methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified solid this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, to achieve adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Diagram 2: NMR Data Acquisition Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will show characteristic absorption bands for the N-H, C≡C-H, C=O, and C-N bonds, among others. The analysis of the IR spectrum of the parent compound, ethyl 4-aminobenzoate, provides a strong basis for these predictions[3].

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3400 | N-H Stretch | Secondary Amine |

| ~ 3300 | C-H Stretch | Alkyne (Terminal) |

| ~ 2980 | C-H Stretch | Aromatic/Aliphatic |

| ~ 2120 | C≡C Stretch | Alkyne (Terminal, weak) |

| ~ 1690 | C=O Stretch | Ester (Conjugated) |

| ~ 1605, 1520 | C=C Stretch | Aromatic Ring |

| ~ 1280 | C-O Stretch | Ester |

| ~ 1170 | C-N Stretch | Aromatic Amine |

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram 3: FTIR-ATR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the protonated molecule.

| Predicted m/z | Ion |

| 204.097 | [M+H]⁺ |

| 226.079 | [M+Na]⁺ |

High-Resolution Mass Spectrometry (HRMS): The exact mass of the [M+H]⁺ ion would be calculated as 204.0968 for C₁₂H₁₄NO₂⁺, providing unambiguous confirmation of the elemental composition.

Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 203

-

Loss of Ethoxy group (-OC₂H₅): m/z = 158

-

Loss of Ethyl group (-C₂H₅): m/z = 174

-

Fragment from propargyl group: m/z = 39

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

-

Key source parameters (capillary voltage, gas flow, temperature) should be optimized for the analyte.

-

-

Data Analysis: Identify the m/z value for the protonated molecular ion [M+H]⁺. Compare the experimentally measured exact mass to the theoretically calculated mass to confirm the elemental formula.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While published experimental data is scarce, a thorough analysis based on its constituent functional groups and related compounds allows for a robust prediction of its NMR, IR, and MS spectra. This guide provides the necessary framework for researchers to synthesize, purify, and confidently characterize this versatile chemical intermediate, ensuring its identity and purity for subsequent applications in research and development.

References

-

MDPI. (2024). Synthesis of Novel Benzocaine and Procaine Glycodrugs. Available at: [Link]

-

PhD Writing Service. (n.d.). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. Available at: [Link]

-

Chegg. (2023). Solved Synthesis of Benzocaine Report Sheet 1H NMR Analysis. Available at: [Link]

-

PubMed. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Available at: [Link]

-

MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Available at: [Link]

-

Reddit. (2023). Benzocaine synthesis. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Available at: [Link]

-

YouTube. (2019). SYNTHESIS OF BENZOCAINE | MEDICINAL CHEMISTRY. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

- Google Patents. (n.d.). WO2010046780A2 - Anti viral compounds.

-

Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.). Available at: [Link]

-

Leibniz Universität Hannover Repository. (n.d.). Understanding, Engineering and Chemical Modification of Pyrichalasin H Biosynthesis from Magnaporthe grisea NI980. Available at: [Link]

-

ChemBK. (n.d.). Ethyl 4-aminobenzoate. Available at: [Link]

Sources

- 1. This compound | C12H13NO2 | CID 305814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of Ethyl 4-(prop-2-ynylamino)benzoate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 4-(prop-2-ynylamino)benzoate in Organic Solvents

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published solubility data for this specific compound, this document serves as a foundational resource, offering a theoretical framework for predicting its solubility based on its molecular structure. Furthermore, it presents detailed, field-proven experimental protocols for the systematic determination of its solubility in a range of common organic solvents. This guide is intended to empower researchers in drug development and chemical synthesis with the necessary tools to effectively utilize this compound in their work.

Introduction to this compound

This compound is a versatile small molecule scaffold with the chemical formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol .[1] Its structure, featuring a benzoate ester, a secondary amine, and a terminal alkyne, makes it a valuable building block in medicinal chemistry and materials science. The propargyl group (prop-2-ynyl) is of particular interest as it can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, enabling the efficient synthesis of more complex molecules. Understanding the solubility of this compound is paramount for its effective use in various applications, from reaction chemistry to formulation development.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3] This is a result of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[4]

Structural Analysis of this compound

To predict the solubility of this compound, we must first analyze its molecular structure for features that influence its polarity:

-

Polar Groups: The molecule contains several polar functional groups that can participate in dipole-dipole interactions and hydrogen bonding:

-

Ester Group (-COO-): The carbonyl oxygen and the ester oxygen are hydrogen bond acceptors.

-

Secondary Amine (-NH-): The nitrogen atom is a hydrogen bond acceptor, and the N-H bond allows it to act as a hydrogen bond donor.[5]

-

-

Nonpolar Regions: The molecule also possesses nonpolar characteristics:

-

Benzene Ring: The aromatic ring is largely nonpolar and will engage in van der Waals interactions.

-

Ethyl Group (-CH₂CH₃): This alkyl chain is nonpolar.

-

Propargyl Group (-CH₂C≡CH): The alkyne is a relatively nonpolar functional group.

-

The presence of both polar and nonpolar regions suggests that this compound will exhibit intermediate polarity. The interplay of these groups will dictate its solubility in a given solvent. For instance, the hydrogen bonding capabilities will enhance solubility in protic polar solvents, while the nonpolar regions will favor solubility in less polar or nonpolar solvents.[3]

Predicting Solubility in Common Organic Solvents

Based on the structural analysis, we can hypothesize the solubility of this compound in a range of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the amine and ester groups in the solute, strong solute-solvent interactions are expected, leading to good solubility.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents have significant dipole moments but do not donate hydrogen bonds. They will primarily interact with the polar groups of the solute through dipole-dipole interactions. Good to moderate solubility is anticipated.[4]

-

Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents have lower dielectric constants. The presence of the nonpolar benzene ring and alkyl groups in this compound suggests that it will likely have good solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The significant polarity of the ester and amine groups will likely limit the solubility of this compound in these solvents.[4]

The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.

Caption: Predictive workflow for solubility based on structural analysis.

Experimental Determination of Solubility

To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary.

Materials and Equipment

-

This compound (purity ≥95%)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Nuclear Magnetic Resonance (NMR) spectrometer[2]

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Protocol:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in small portions, vortexing after each addition.[6]

-

Observe the mixture. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is considered insoluble.

-

This can be further categorized (e.g., very soluble, soluble, sparingly soluble, insoluble) based on the amount of solvent required.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Accurately weigh an excess amount of this compound and add it to each vial.

-

Pipette a known volume of the solvent into each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique (e.g., HPLC) to determine the concentration of the dissolved solute.

-

The solubility is expressed in units such as mg/mL or mol/L.

The following diagram outlines the shake-flask experimental workflow.

Caption: Workflow for the quantitative shake-flask solubility determination method.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility (mg/mL at 25 °C) | Observations |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Acetonitrile | 5.8 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 |

Implications for Drug Development and Research

The solubility of this compound in various organic solvents has significant implications for its practical application:

-

Reaction Chemistry: The choice of solvent for synthesizing or modifying this compound will depend on its solubility and the solubility of other reactants. A solvent in which all reactants are soluble is generally preferred to ensure a homogeneous reaction mixture.

-

Purification: Techniques such as recrystallization rely on differences in solubility at different temperatures. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be an ideal candidate for recrystallization.

-

Formulation: For applications in drug delivery, the solubility in biocompatible solvents or solvent systems is crucial. Poor solubility can be a major hurdle in developing effective drug formulations.

-

Analytical Chemistry: The choice of solvent is important for preparing samples for analysis by techniques such as HPLC, NMR, and mass spectrometry.

Conclusion

References

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- CymitQuimica. (n.d.). This compound.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Unknown. (n.d.). solubility experimental methods.pptx. Slideshare.

- PubChem. (n.d.). This compound.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.

- Unknown. (n.d.). Solubility of Organic Compounds. Chemistry Steps.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Ethyl 4-(prop-2-ynylamino)benzoate: A Versatile Scaffold for Innovations in Medicinal Chemistry and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(prop-2-ynylamino)benzoate stands as a molecule of significant interest at the confluence of medicinal chemistry, chemical biology, and materials science. Its unique trifunctional architecture, comprising a benzocaine-derived core, a secondary amine, and a terminal alkyne, offers a rich chemical landscape for the development of novel therapeutics, advanced chemical probes, and functionalized polymers. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the potential applications of this versatile building block. We will delve into its role as a precursor to potent enzyme inhibitors and its utility in bioorthogonal chemistry through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in harnessing the full potential of this compound in their scientific endeavors.

Introduction: The Strategic Importance of a Trifunctional Scaffold

The molecular architecture of this compound is a deliberate convergence of three key functional motifs, each contributing to its broad applicability:

-

The Benzocaine Core: The ethyl 4-aminobenzoate backbone is a well-established pharmacophore. Benzocaine itself is a local anesthetic, and its derivatives have been extensively explored for a wide range of biological activities, including antimicrobial and anticancer properties.[1] This core provides a foundational element for interacting with biological targets.

-

The Propargylamine Moiety: The propargyl group (prop-2-ynyl) is a cornerstone of modern medicinal chemistry. The terminal alkyne is a highly versatile functional handle, most notably for its participation in "click chemistry," allowing for the efficient and specific formation of triazoles.[2] Furthermore, the propargylamine structure is found in several marketed drugs, particularly as irreversible monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases.

-

The Secondary Amine Linker: The secondary amine provides a crucial point for further chemical modification and influences the overall physicochemical properties of the molecule, such as its basicity and hydrogen bonding capacity.

This strategic combination of functionalities makes this compound a powerful platform for generating diverse molecular libraries with a high potential for biological activity and a wide range of chemical applications.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization.

| Property | Value | Source |

| CAS Number | 101248-36-6 | [3][4] |

| Molecular Formula | C₁₂H₁₃NO₂ | [4] |

| Molecular Weight | 203.24 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | ≥95% | [4] |

| Storage | 2-8°C, sealed in dry, dark place | [5] |

-

¹H NMR: Resonances corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the benzene ring, the methylene protons of the propargyl group, the acetylenic proton, and the N-H proton.

-

¹³C NMR: Signals for the carbonyl carbon of the ester, the aromatic carbons, the ethyl group carbons, and the sp-hybridized carbons of the alkyne.

-

FT-IR: Characteristic peaks for the N-H stretch, the C≡C-H stretch, the C=O stretch of the ester, and aromatic C-H and C=C vibrations.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between ethyl 4-aminobenzoate (benzocaine) and a propargyl halide, such as propargyl bromide or propargyl chloride.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Addition of Propargyl Bromide: To the stirred suspension, add propargyl bromide (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Potential Applications: A Gateway to Novel Molecular Design

The true value of this compound lies in its potential as a versatile starting material for a multitude of applications, primarily in the life sciences.

Application in Bioorthogonal Chemistry: The Power of "Click" Reactions

The terminal alkyne functionality of this compound makes it an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7][8] This highly efficient and specific "click" reaction allows for the covalent ligation of the benzocaine scaffold to a wide array of molecules bearing an azide group, including biomolecules, fluorescent dyes, and polymers.[9][10]

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol: CuAAC Reaction

-

Preparation of Reactants: Dissolve this compound (1 equivalent) and the desired azide-containing molecule (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by adding a solution of sodium ascorbate (0.1-0.2 equivalents) to a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).

-

Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting materials and the formation of the triazole product.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.[11]

This protocol allows for the straightforward synthesis of a diverse library of triazole-containing compounds, which are known to exhibit a wide range of biological activities.[2][12][13][14]

A Precursor to Bioactive Molecules: Targeting MicroRNA-21 in Cancer Therapy

The structural similarity of this compound to precursors of known bioactive compounds highlights its potential in drug discovery. For instance, a class of structurally related compounds, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, have been identified as potent inhibitors of microRNA-21 (miR-21), an oncomiR implicated in various cancers.[15] this compound can serve as a key intermediate in the synthesis of such inhibitors.

The proposed synthetic pathway involves two main steps: first, the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling with a substituted aniline.

Caption: Synthetic pathway to potential miR-21 inhibitors.

Detailed Experimental Protocol: Synthesis of a Bioactive Benzamide

-

Ester Hydrolysis: Dissolve this compound in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

-